N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide
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Overview
Description
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers due to their sulfur-nitrogen bonds
Preparation Methods
The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide can be achieved through oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Industrial production methods often involve the use of readily available low-cost commodity chemicals, making the process economically viable .
Chemical Reactions Analysis
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: This reaction can occur under basic conditions, often using reagents like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit enzymes like dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts the bacterial cell’s ability to produce essential nutrients, leading to its death .
Comparison with Similar Compounds
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide can be compared with other sulfonamides such as:
Sulfanilamide: Known for its antibacterial properties.
Sulfamethazine: Used in veterinary medicine.
Sulfadiazine: Employed in combination with other drugs to treat infections.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]propane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-2-13-25(21,22)19-16-11-10-15-7-6-12-20(18(15)14-16)26(23,24)17-8-4-3-5-9-17/h3-5,8-11,14,19H,2,6-7,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJLWRBKDQCCAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.